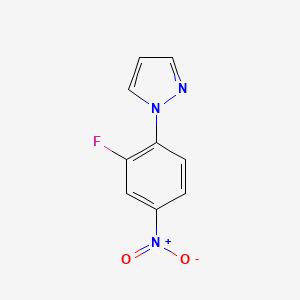
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole
Cat. No. B8805203
M. Wt: 207.16 g/mol
InChI Key: YNYHDGYGCYUVOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08063058B2
Procedure details


A suspension of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole (1.80 g, 8.70 mmol) and Pd—C (10%, 0.200 g) in MeOH (20 mL) (containing 10 drops of 6N HCl) was hydrogenated under balloon H2 overnight. The mixture was filtered through celite. The filtrate was concentrated in vacuo. The residue was dried on vacuum to give 3-fluoro-4-(1H-pyrazol-1-yl)benzenamine as a solid (1.55 g). MS 178.3 (M+H)



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[N:11]1[CH:15]=[CH:14][CH:13]=[N:12]1>CO.[Pd]>[F:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[CH:4][C:3]=1[N:11]1[CH:15]=[CH:14][CH:13]=[N:12]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.8 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC(=C1)[N+](=O)[O-])N1N=CC=C1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
catalyst
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was hydrogenated under balloon H2 overnight
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was dried on vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C=CC1N1N=CC=C1)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.55 g | |
| YIELD: CALCULATEDPERCENTYIELD | 100.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
